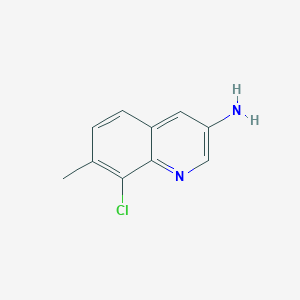

8-Chloro-7-methylquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

8-chloro-7-methylquinolin-3-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(12)5-13-10(7)9(6)11/h2-5H,12H2,1H3 |

InChI Key |

IAKMZWMUYRXBCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NC=C(C=C2C=C1)N)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 8 Chloro 7 Methylquinolin 3 Amine

Functionalization Reactions of the C-3 Amino Group

The primary amino group at the C-3 position of the 8-chloro-7-methylquinolin-3-amine scaffold serves as a versatile handle for various functionalization reactions. These reactions are pivotal in modulating the electronic properties and steric profile of the molecule, which in turn can influence its biological activity and physical characteristics.

Alkylation and Acylation of the Amine Functionality

The nucleophilic nature of the C-3 amino group readily allows for alkylation and acylation reactions. wikipedia.orgmasterorganicchemistry.com Alkylation introduces alkyl groups onto the nitrogen atom, a process that can be controlled to yield secondary or tertiary amines, and subsequently quaternary ammonium (B1175870) salts. wikipedia.org This reaction typically proceeds via nucleophilic aliphatic substitution, where the amine attacks an alkyl halide. wikipedia.org However, these reactions can sometimes be complicated by multiple alkylations, leading to a mixture of products. masterorganicchemistry.com

Acylation, the introduction of an acyl group (R-C=O), is another fundamental transformation. This is typically achieved by reacting the amine with acyl chlorides or anhydrides. These reactions are generally high-yielding and lead to the formation of stable amide derivatives. The resulting N-acylated products often exhibit altered solubility and electronic properties compared to the parent amine.

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH3I) | N-alkyl-8-chloro-7-methylquinolin-3-amine | Alkylation |

| This compound | Acyl Chloride (e.g., CH3COCl) | N-acyl-8-chloro-7-methylquinolin-3-amine | Acylation |

Formation of Imine and Schiff Base Derivatives for Further Elaboration

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orgwikipedia.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. ijacskros.com The formation of the C=N double bond in the imine is a reversible process, and the stability of the resulting Schiff base can vary. nih.gov

These imine derivatives are not merely final products but can serve as versatile intermediates for further chemical elaboration. The imine bond can be reduced to form a stable secondary amine, or it can participate in cycloaddition reactions to construct more complex heterocyclic systems. The synthesis of Schiff bases from substituted quinolines has been explored for creating compounds with a range of biological activities. ijacskros.com

Table 2: Imine and Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) | C=N double bond formation |

| This compound | Ketone (R2C=O) | Schiff Base (Imine) | C=N double bond formation |

Modifications and Substitutions on the Quinoline (B57606) Ring System

Beyond the amino group, the quinoline ring of this compound is also amenable to a variety of modifications. These reactions can introduce new functional groups or build additional ring systems, further expanding the chemical diversity of its derivatives.

Further Halogenation and Alkylation at Peripheral Positions

The quinoline ring can undergo further halogenation, introducing additional halogen atoms at various positions. The regioselectivity of these reactions is influenced by the existing substituents and the reaction conditions employed. For instance, metal-free halogenation methods have been developed for the regioselective C5-H halogenation of 8-substituted quinolines. rsc.org Iron(III)-catalyzed halogenation has also been shown to be effective for the C5-H functionalization of 8-amidoquinolines. mdpi.com

Alkylation of the quinoline ring itself is also possible, though it often requires specific catalytic systems. These reactions can introduce alkyl or aryl groups, further modifying the steric and electronic properties of the core structure.

Annulation Reactions and Fused Heterocyclic System Formation

Annulation reactions involve the construction of a new ring fused to the existing quinoline scaffold. This strategy is employed to create polycyclic aromatic systems with potentially unique properties. For example, the synthesis of functionalized quinolines through magnesiation has been used to generate mixed lithium-magnesium intermediates that can react with various electrophiles to build more complex structures. worktribe.comdurham.ac.uk These approaches can lead to the formation of novel fused heterocyclic systems with potential applications in medicinal chemistry.

Preparation of Quinoline-Based Conjugates and Hybrid Molecules

A significant area of research involves the use of this compound as a building block for the synthesis of larger, more complex molecules known as conjugates or hybrid molecules. This strategy aims to combine the structural features of the quinoline with other pharmacologically active moieties to create new chemical entities with enhanced or novel biological activities. For example, quinoline derivatives have been conjugated with benzothiazole (B30560) to create novel compounds. nih.gov The synthesis of 8-aminoquinoline-melatonin derivatives has also been reported as a strategy to develop multifunctional agents. nih.gov These hybrid molecules often exhibit synergistic effects or possess multiple modes of action. The synthesis of these conjugates frequently involves linking the quinoline unit to another molecule via a flexible or rigid linker, often by leveraging the reactivity of the C-3 amino group. For instance, 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids have been synthesized and evaluated for their biological activities. researchgate.net

Advanced Spectroscopic and Structural Characterization of 8 Chloro 7 Methylquinolin 3 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including 8-Chloro-7-methylquinolin-3-amine and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of quinoline (B57606) derivatives. The chemical shifts (δ) in ¹H NMR spectra for aromatic protons in quinoline analogs typically appear in the downfield region, generally between δ 7.0 and 8.9 ppm. For instance, in a related compound, 8-methylquinoline, the aromatic protons resonate at specific shifts, such as 8.949 ppm and 8.120 ppm. chemicalbook.com The methyl group protons would be expected to appear in the upfield region.

In ¹³C NMR spectra, the carbon atoms of the quinoline ring system exhibit characteristic chemical shifts. Aromatic and alkene carbons generally resonate between 120-170 ppm. oregonstate.edu For example, in 7-chloro-2-methylquinoline, the carbon signals are well-resolved, allowing for the identification of each carbon atom in the structure. chemicalbook.com Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu The presence of electron-withdrawing or -donating substituents, such as the chloro, methyl, and amine groups in this compound, will influence the chemical shifts of nearby carbon and proton nuclei, providing valuable information for assigning the substitution pattern on the quinoline core. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoline Analogs

| Compound | Nucleus | Chemical Shift (ppm) |

| 8-Methylquinoline | ¹H | 8.949, 8.120, 7.653, 7.560, 7.432, 7.386, 2.826 chemicalbook.com |

| 8-Chloroquinoline | ¹H | 9.017, 8.127, 7.79, 7.71, 7.45, 7.44 chemicalbook.com |

| Quinoline | ¹³C | 150.2, 128.2, 129.4, 126.5, 127.6, 135.8, 120.9, 148.3, 129.4 chemicalbook.com |

Note: The data presented is for illustrative purposes based on related structures. The exact chemical shifts for this compound would require experimental determination.

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other in the molecule. This is crucial for tracing out the spin systems within the quinoline ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton's chemical shift to its attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. This is instrumental in determining the three-dimensional structure and conformation of the molecule in solution. For example, in a study of 8-aminoquinoline (B160924) amides, 2D-NOESY experiments were used to confirm through-space interactions between the aromatic system and protons on an aliphatic chain. mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which allows for the determination of the elemental composition.

The mass spectrum of an amine-containing compound often shows a molecular ion peak (M+) that has an odd mass number, a consequence of the nitrogen rule. libretexts.org For this compound (C₁₀H₉ClN₂), the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak that is approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of quinoline derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org Aromatic compounds tend to have strong molecular ion peaks due to their stability. libretexts.org The fragmentation pattern of this compound would be expected to show losses of small molecules or radicals, such as HCN, Cl, and CH₃, which can help to confirm the arrangement of the substituents on the quinoline ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (for ³⁵Cl) | Description |

| [M]⁺ | 192 | Molecular Ion |

| [M+2]⁺ | 194 | Isotopic peak due to ³⁷Cl |

Note: The fragmentation pattern would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H), aromatic (C-H and C=C), and chloro-aromatic (C-Cl) functional groups.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would give rise to a series of bands in the 1400-1650 cm⁻¹ region. For instance, in a related compound, (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone, a C=N stretch was observed at 1623 cm⁻¹ and a C=C stretch at 1524 cm⁻¹. researchgate.net The C-Cl stretching vibration for an aryl chloride typically appears in the 1000-1100 cm⁻¹ region, although it can be weaker and harder to assign definitively.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Amine (N-H) | 3300-3500 | Stretching (two bands) |

| Aromatic C-H | >3000 | Stretching |

| C=C and C=N (aromatic ring) | 1400-1650 | Stretching |

| C-Cl | 1000-1100 | Stretching |

Note: The exact positions of the absorption bands would need to be determined experimentally.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the conformation of the amine group relative to the ring. It would also elucidate how the molecules pack in the crystal lattice, which can be influenced by intermolecular hydrogen bonds involving the amine group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov In a study of related 8-aminoquinoline amides, X-ray analysis showed that the quinoline moiety was situated nearly perpendicularly to the aliphatic polycyclic skeleton. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system of this compound is a conjugated aromatic system, and as such, it is expected to absorb UV light in the range of approximately 200-400 nm.

The UV-Vis spectrum of a quinoline derivative typically shows multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The positions and intensities of these bands are sensitive to the substitution pattern on the quinoline ring. The presence of the amino group (an auxochrome) and the chloro and methyl groups will influence the wavelength of maximum absorption (λ_max). For example, 8-hydroxyquinoline (B1678124) derivatives are known to exhibit characteristic UV-Vis spectra that are useful for their characterization. researchgate.net The study of the UV-Vis spectrum of this compound can provide insights into the extent of conjugation and the electronic effects of the substituents.

Computational and Theoretical Investigations of 8 Chloro 7 Methylquinolin 3 Amine

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to understanding molecular systems. For 8-Chloro-7-methylquinolin-3-amine, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The quinoline (B57606) core is expected to be largely planar, with the chloro, methyl, and amine substituents influencing the local geometry.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For quinoline derivatives, the HOMO is often localized on the electron-rich regions of the aromatic system and the amine group, while the LUMO is typically distributed across the quinoline ring system.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Prediction and Correlation of Spectroscopic Properties

DFT calculations are also highly effective in predicting various spectroscopic properties, which can then be correlated with experimental data to validate the computational model. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. proquest.com The calculated vibrational frequencies from a DFT frequency analysis can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions. arabjchem.org Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking studies would involve placing the molecule into the binding site of various biologically relevant protein targets.

Based on the known activities of similar quinoline derivatives, potential protein targets for this compound could include a range of enzymes and receptors implicated in various diseases. nih.govnih.gov The docking process involves a scoring function that estimates the binding affinity between the ligand and the target. A lower docking score generally indicates a more favorable binding interaction.

The modeling of ligand-target interactions reveals the specific molecular forces that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For this compound, the amine group can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The aromatic quinoline core can participate in hydrophobic and pi-stacking interactions with aromatic amino acid residues in the protein's binding site.

Table 2: Potential Protein Targets for Quinoline Derivatives and Key Interacting Residues (Illustrative)

| Protein Target Family | Example PDB ID | Potential Key Interacting Residues |

| HIV Reverse Transcriptase | 4I2P | LYS101, TYR188, TRP229 nih.gov |

| Bacterial DNA Gyrase | 3U2D | ASN, ARG, TYR nih.gov |

| Protein Kinases | 6LU7 | His41, Glu166, Gln189 nih.gov |

Note: This table provides examples of protein families and residues that are known to interact with quinoline derivatives and could be potential targets for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors and Theoretical Property Predictions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

For a QSAR study involving this compound, a dataset of structurally similar quinoline derivatives with known biological activity would be required. A wide range of molecular descriptors can be calculated, which can be broadly classified into 1D, 2D, and 3D descriptors. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties, topology, and geometry.

Table 3: Examples of Molecular Descriptors Relevant for QSAR Studies of Quinoline Derivatives

| Descriptor Class | Example Descriptors | Significance |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Lipophilicity, steric effects, and polarity |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular size, shape, and branching |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution and reactivity |

| Quantum Chemical | Charges on specific atoms, Electronegativity | Reactivity and interaction potential |

Note: The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model.

Once the descriptors are calculated, a QSAR model can be developed using various statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov A validated QSAR model can then be used to predict the biological activity of new or untested compounds, such as this compound, thereby guiding the design of more potent analogues.

Pharmacophore Modeling for Rational Ligand Design and Target Prediction

Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. frontiersin.org A pharmacophore model does not represent a real molecule but rather an abstract concept that defines the key interaction points.

A pharmacophore model for a series of active quinoline derivatives would typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. For this compound, the key pharmacophoric features would be:

Aromatic Ring: The quinoline core.

Hydrogen Bond Acceptor: The nitrogen atom of the quinoline ring.

Hydrogen Bond Donor: The amine group at the 3-position.

Hydrophobic Feature: The methyl and chloro substituents.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach facilitates the discovery of new chemical scaffolds with the desired biological activity.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. abap.co.in This technique is invaluable for studying the conformational flexibility of ligands and the dynamic nature of ligand-protein interactions.

For this compound, an MD simulation would typically be performed on the ligand-protein complex obtained from a molecular docking study. The simulation would track the trajectory of each atom in the system over a period of nanoseconds, providing detailed information about the stability of the complex and the nature of the intermolecular interactions.

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and is structurally stable. acs.org

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuations of individual amino acid residues in the protein, highlighting flexible regions that may be important for ligand binding. acs.org

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, providing insights into the key interactions that stabilize the complex. nih.gov

By providing a detailed picture of the dynamic behavior of the ligand-protein complex, MD simulations can refine the understanding of the binding mode and help in the design of ligands with improved affinity and specificity.

Structure Activity Relationship Sar Studies in Molecular Interactions and Pathway Modulation Mechanistic Focus

Impact of Substitution Patterns on Molecular Recognition and Binding Affinities

The presence of halogen and alkyl groups on the quinoline (B57606) scaffold significantly impacts the molecule's physicochemical properties, such as lipophilicity, electron distribution, and steric profile, which in turn govern its binding affinities.

The 8-chloro substituent introduces both steric bulk and electronic effects. Halogen atoms, like chlorine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to binding affinity. nih.gov The electron-withdrawing nature of the chlorine atom can also modulate the pKa of the quinoline nitrogen and the 3-amino group, influencing the molecule's ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions. nih.gov In some quinoline series, a chloro group, specifically at the 7-position, has been found to be a critical requirement for certain biological activities, such as the inhibition of β-hematin formation in an antimalarial context. nih.gov While the specific impact of an 8-chloro group on 3-aminoquinolines is less documented, its placement in a sterically crowded region of the quinoline ring suggests a profound influence on the molecule's conformational preferences and its fit within a target's binding pocket.

The interplay between the 8-chloro and 7-methyl groups can lead to unique interactions that would not be observed with either substituent alone. This specific pattern of substitution on the "benzo" portion of the quinoline ring is critical for defining its interaction profile with potential biological targets.

The position of the amino group on the quinoline ring is a major determinant of its biological activity. For example, 2- and 4-aminoquinolines are known for their strong affinity for ferriprotoporphyrin IX, a key target in antimalarial therapy. nih.gov The 3-amino substitution pattern, as seen in 8-Chloro-7-methylquinolin-3-amine, directs the hydrogen bonding capabilities of the molecule in a different vector compared to 2- or 4-aminoquinolines, leading to interactions with a different set of biological targets.

Derivatization of the 3-amino group offers a versatile strategy for modulating ligand-target engagement. The primary amine can act as a hydrogen bond donor, which is often a crucial interaction for anchoring a ligand into a protein's active site. Chemical modification of this group can lead to a range of effects:

Alkylation : Introducing alkyl groups to the amine can increase lipophilicity and steric hindrance, potentially improving efficacy or altering selectivity. mdpi.com

Acylation/Sulfonylation : Converting the amine to an amide or sulfonamide can change its hydrogen bonding properties from a donor to an acceptor and can introduce new points of interaction with the target.

Coupling with other moieties : Linking other pharmacophores, such as amino acids or heterocyclic rings, to the 3-amino position can create hybrid molecules with novel or enhanced activities. mdpi.comnih.gov

The ability to derivatize the 3-amino group provides a powerful tool for probing the structure-activity relationships of this quinoline scaffold and for optimizing its interactions with specific biological pathways.

Interactive Data Table: Substituent Effects on Quinoline Activity

| Substituent Position | Substituent Type | General Impact on Molecular Interactions | Potential Effect on Activity |

| Position 8 | Chloro (Halogen) | Electron-withdrawing, steric bulk, potential for halogen bonding. nih.govnih.gov | Modulates pKa, influences binding orientation and affinity. nih.gov |

| Position 7 | Methyl (Alkyl) | Increases lipophilicity and steric bulk. biointerfaceresearch.com | Enhances binding to hydrophobic pockets, influences molecular conformation. biointerfaceresearch.comrsc.org |

| Position 3 | Amino | Hydrogen bond donor, a site for derivatization. nih.gov | Key anchoring point to target proteins; derivatization can alter selectivity and potency. mdpi.commdpi.com |

Mechanistic Probing of Ligand-Target Engagements via In Vitro Molecular Assays

To elucidate the specific molecular pathways modulated by this compound, a variety of in vitro molecular assays can be employed. Given the prevalence of quinoline scaffolds as kinase inhibitors, a primary avenue of investigation would be its effect on various protein kinases. nih.gov

Kinase Inhibition Assays: High-throughput screening against a panel of kinases is a common starting point to identify potential targets. nih.gov Assays such as MALDI-TOF mass spectrometry or ADP-Hunter can provide quantitative data on the inhibition of specific kinases. grafiati.com Should initial screens identify a target, further assays would be conducted to determine the IC50 value, a measure of the compound's potency. For example, quinoline derivatives have been evaluated for their inhibitory activity against receptor tyrosine kinases like c-Met, VEGFR-2, and EGFR, as well as intracellular kinases such as PI3K and mTOR. nih.govmdpi.com

Cell-Based Assays: Following the identification of a molecular target, cell-based assays are used to confirm the compound's activity in a more biologically relevant context.

Antiproliferative Assays : The MTT assay is widely used to assess the cytotoxic effects of a compound on various cancer cell lines. nih.gov This can reveal whether the inhibition of a particular kinase translates to an anti-cancer effect.

Target Engagement Assays : Cellular thermal shift assays (CETSA) can be used to verify that the compound binds to its intended target within the cell.

Pathway Modulation Analysis : Western blotting can be used to measure the phosphorylation status of downstream proteins in a signaling pathway, confirming that the compound is modulating the pathway as expected.

Other Mechanistic Assays: Depending on the initial findings, other assays may be relevant. For instance, if the compound shows antimalarial potential, β-hematin formation assays would be pertinent. nih.gov If there are indications of effects on protein aggregation, as seen with some quinolines in the context of neurodegenerative diseases, Thioflavin-T fluorescence assays could be employed. nih.gov

Interactive Data Table: In Vitro Assays for Mechanistic Probing

| Assay Type | Purpose | Example Application for Quinoline Derivatives |

| Kinase Inhibition Assay | To measure the direct inhibitory effect on a specific enzyme. | Determining IC50 values against kinases like c-Met, VEGFR-2, EGFR, PI3K. nih.govmdpi.com |

| MTT Assay | To assess cell viability and cytotoxic effects. | Evaluating antiproliferative activity against various cancer cell lines. nih.gov |

| Western Blotting | To detect changes in protein levels or post-translational modifications. | Confirming the inhibition of a signaling pathway by observing reduced phosphorylation of downstream targets. |

| β-Hematin Formation Assay | To test for inhibition of heme detoxification. | Investigating the antimalarial mechanism of action. nih.gov |

| Thioflavin-T Assay | To monitor the aggregation of amyloid proteins. | Assessing the potential to inhibit protein aggregation in neurodegenerative disease models. nih.gov |

Conformational Analysis and Bioisosteric Replacements in Quinoline Scaffold Design

The three-dimensional shape (conformation) of a molecule is paramount for its interaction with a biological target. The substituents on the this compound scaffold influence its preferred conformation, which in turn affects its biological activity.

Conformational Analysis: The study of the different spatial arrangements of a molecule is known as conformational analysis. libretexts.org For the 8-Chloro-7-methylquinoline (B2520078) core, the steric repulsion between the adjacent chloro and methyl groups can restrict the rotation of these groups and influence the planarity of the quinoline ring system. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational preferences of such molecules in solution. rsc.org Computational methods, such as Density Functional Theory (DFT), can also provide insights into the low-energy conformations of the molecule. Understanding the preferred conformation is crucial for designing more potent analogs that can better fit into the binding site of a target protein.

Bioisosteric Replacements: Bioisosterism is a strategy in medicinal chemistry used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.commdpi.com For this compound, several bioisosteric replacements could be considered:

Halogen and Alkyl Groups : The 8-chloro group could be replaced by other halogens like fluorine or bromine to fine-tune its electronic and steric properties. Fluorine, being smaller and more electronegative, could alter binding interactions and metabolic stability. nih.gov The 7-methyl group could be replaced with other small alkyl groups or with bioisosteres like an amino or hydroxyl group to introduce new hydrogen bonding capabilities. cambridgemedchemconsulting.com

Amino Group : The 3-amino group could be replaced with other hydrogen bond donors like a hydroxyl or thiol group. Alternatively, it could be incorporated into a larger heterocyclic ring to create a more rigid scaffold.

Scaffold Hopping : A more drastic approach is "scaffold hopping," where the entire quinoline core is replaced by another heterocyclic system that maintains the key pharmacophoric features in a similar spatial arrangement. acs.org

These strategies, guided by an understanding of the SAR and conformational analysis, are integral to the process of lead optimization in drug discovery.

Applications As Chemical Intermediates and Building Blocks in Advanced Synthesis

Precursor for the Construction of Complex Heterocyclic Systems

The 3-aminoquinoline (B160951) moiety is a well-established synthon for the elaboration of fused heterocyclic systems. The amino group serves as a potent nucleophile, enabling its participation in a range of cyclization and condensation reactions. Based on the known chemistry of analogous compounds, 8-Chloro-7-methylquinolin-3-amine is a prime candidate for constructing polycyclic structures.

Key Reactions and Potential Heterocyclic Products:

Formation of Fused Pyrazoles: Aminoquinolines can react with diketones or their equivalents to construct pyrazole (B372694) rings fused to the quinoline (B57606) core. For instance, the reaction of a related compound, 1H-pyrazolo[3,4-b]quinolin-3-amine, derived from a quinoline precursor, with various aldehydes leads to the formation of Schiff bases, which are themselves intermediates for more complex structures. durham.ac.uk

Synthesis of Triazoloquinolines: The amino group can be a key component in the formation of triazole rings. For example, amination of chloroquinolines with species like 4H-1,2,4-triazol-4-amine can yield triazolyl-substituted quinolines. durham.ac.uk Another route could involve the diazotization of the 3-amino group followed by azidation to form a 3-azidoquinoline, a versatile intermediate for "click" chemistry reactions to generate 1,2,3-triazoles.

Construction of Fused Pyrimidines and Oxazines: Condensation reactions with appropriate bifunctional reagents can lead to the formation of other fused six-membered rings. For example, the reaction with β-ketoesters or malonic acid derivatives can yield pyrimidinones (B12756618) fused to the quinoline system. Similarly, reactions with components suitable for a Mannich-type reaction could be employed to build oxazine (B8389632) rings. rsc.org

Schiff Base Formation: The primary amine at the C-3 position readily condenses with various aldehydes and ketones to form the corresponding Schiff bases (imines). These imines are not merely derivatives but crucial intermediates that can undergo further cyclization, reduction to secondary amines, or act as ligands in coordination chemistry. The condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with anilines to form imines highlights this reactivity pattern within a closely related system. nih.gov

The reactivity of the amino group is central to these transformations, providing a gateway to a diverse range of complex heterocyclic architectures.

Role in the Synthesis of Specialty Chemicals and Functional Materials

The unique combination of functional groups on this compound suggests its utility in creating specialty chemicals and functional materials where clinical applications are not the objective. The quinoline nucleus is known for its photophysical properties, and its derivatives are explored as dyes, pigments, and fluorescent probes.

Intermediates for Dyes and Pigments: Quinolines are integral to various classes of dyes. A structurally similar compound, 2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride, is noted for its use in the production of dyes and pigments. nih.gov The chromophoric quinoline system of this compound, combined with the auxochromic amino group, could be derivatized—for example, through diazotization and coupling reactions—to produce azo dyes with specific spectral properties.

Building Blocks for Functional Materials: The field of materials science often utilizes rigid, planar, and electronically active molecules like quinolines. The ability to functionalize the amino group allows for the tuning of electronic properties or for linking the molecule to polymer backbones or surfaces. For instance, acylation of the amino group could be used to introduce photo-responsive or liquid-crystalline moieties.

Precursors for Ligands in Coordination Chemistry: The quinoline nitrogen and the exocyclic amino group can act as coordination sites for metal ions. By modifying the amino group, polydentate ligands can be synthesized. These ligands can form stable complexes with various metals, with potential applications in catalysis or as components of metal-organic frameworks (MOFs). The synthesis of complex ligands from 8-hydroxyquinoline (B1678124) derivatives illustrates the versatility of the quinoline scaffold in this area. rsc.orgacs.org

The synthetic pathways for these materials would leverage the reactivity of the 3-amino group for building larger molecular architectures and the chloro- and methyl-substituents to fine-tune the final properties of the material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.